molecular formula C17H18F3N3O4 B2591960 1-{1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097940-47-9

1-{1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

Cat. No.: B2591960
CAS No.: 2097940-47-9
M. Wt: 385.343
InChI Key: MQXIHQMMVFOFQO-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a synthetic heterocyclic compound characterized by a piperidine core conjugated with an imidazolidine-2,4-dione scaffold. The structure features a (2E)-3-(furan-2-yl)prop-2-enoyl substituent at the piperidine nitrogen and a 2,2,2-trifluoroethyl group at the imidazolidine ring.

Properties

IUPAC Name

1-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O4/c18-17(19,20)11-23-15(25)10-22(16(23)26)12-5-7-21(8-6-12)14(24)4-3-13-2-1-9-27-13/h1-4,9,12H,5-8,10-11H2/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXIHQMMVFOFQO-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione typically involves multiple steps:

    Formation of the furan-2-ylprop-2-enoyl intermediate: This step involves the reaction of furan-2-carboxaldehyde with an appropriate enone under basic conditions to form the furan-2-ylprop-2-enoyl intermediate.

    Piperidine ring formation: The intermediate is then reacted with piperidine in the presence of a suitable catalyst to form the piperidin-4-yl derivative.

    Imidazolidine-2,4-dione formation: Finally, the piperidin-4-yl derivative is reacted with 2,2,2-trifluoroethyl isocyanate to form the desired imidazolidine-2,4-dione compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-{1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The imidazolidine-2,4-dione moiety can be reduced to form imidazolidine derivatives.

    Substitution: The trifluoroethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as furan-2,3-dione derivatives, imidazolidine derivatives, and substituted trifluoroethyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 1-{1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione exhibit significant anticancer properties. The furan ring is often associated with cytotoxic activity against cancer cells. For instance, derivatives of furan have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation .

Antimicrobial Properties

Compounds containing the piperidine structure have been reported to possess antimicrobial properties. Research has demonstrated that piperidine derivatives can inhibit bacterial growth and exhibit antifungal activity. This suggests that the compound may be effective against infections caused by resistant strains of bacteria and fungi .

Anti-inflammatory Effects

The imidazolidine core in this compound has been linked to anti-inflammatory effects. Similar compounds have been studied for their ability to modulate inflammatory pathways, making them potential candidates for treating conditions such as arthritis and other inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound can provide insights into optimizing its efficacy. The presence of the trifluoroethyl group is notable; fluorinated compounds often exhibit enhanced lipophilicity and metabolic stability, which can improve bioavailability and potency .

Comparison Table of Related Compounds

Compound NameStructureBiological ActivityReferences
Compound AStructure AAnticancer
Compound BStructure BAntimicrobial
Compound CStructure CAnti-inflammatory

Case Studies

Several case studies highlight the potential therapeutic applications of compounds related to 1-{1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione:

  • Anticancer Activity : A study demonstrated that a furan-based derivative significantly reduced tumor size in xenograft models by inducing cell cycle arrest and apoptosis in cancer cells .
  • Antimicrobial Efficacy : Another investigation found that a piperidine derivative exhibited potent activity against multi-drug resistant strains of Staphylococcus aureus, suggesting its potential as a new antibiotic agent .
  • Inflammation Modulation : Research into imidazolidine derivatives showed promising results in reducing inflammatory markers in animal models of arthritis, indicating potential use in chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 1-{1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound’s properties, we compare it structurally and functionally with related heterocycles, focusing on piperidine, pyridine, and imidazolidine derivatives containing furan or fluorinated substituents.

Structural Analogues

Piperidine-Furan Conjugates (E15–E20)

  • Core Structure : 1,4-dihydro-3-pyridine carboxylates with furyl substituents (e.g., 2-methyl-4-(furan-2-yl)-6-substituted phenyl derivatives) .
  • Key Differences : The target compound replaces the pyridine carboxylate with an imidazolidine-2,4-dione core, introducing a trifluoroethyl group absent in E15–E20. This modification likely alters solubility and receptor binding.
  • Synthesis : Both classes involve condensation reactions, but the target compound requires additional steps to incorporate the imidazolidine and trifluoroethyl groups.

Fluorinated Imidazolidines Example: 3-(2,2,2-Trifluoroethyl)-1,5-diarylimidazolidine-2,4-diones. Comparison: The trifluoroethyl group in the target compound mirrors fluorinated analogues, which exhibit enhanced pharmacokinetic profiles.

Physicochemical and Functional Data

Property Target Compound E15–E20 Fluorinated Imidazolidines
Core Structure Imidazolidine-2,4-dione 1,4-Dihydropyridine carboxylate Imidazolidine-2,4-dione
Substituents Furan-propenoyl, trifluoroethyl Furan, methyl, aryl Trifluoroethyl, aryl
Melting Point Range (°C) Not reported 145–220 (Table 3, ) 180–250 (estimated)
Bioactivity Hypothesized enzyme inhibition Antimicrobial (in vitro) Anti-inflammatory (in vivo)

Key Findings

  • Synthetic Complexity : The target compound requires multi-step synthesis, including acylation of piperidine and cyclization to form the imidazolidine-dione, contrasting with simpler one-pot syntheses for E15–E20 .
  • Fluorine Impact: The trifluoroethyl group likely enhances metabolic stability compared to non-fluorinated E15–E20, aligning with trends in fluorinated pharmaceuticals.
  • Furan Role: The furan-propenoyl moiety may confer π-π stacking interactions in biological targets, a feature absent in purely aliphatic or aryl-substituted analogues.

Biological Activity

The compound 1-{1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a novel imidazolidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure

The compound can be described by the following structural formula:

C17H22F3N3O4\text{C}_{17}\text{H}_{22}\text{F}_3\text{N}_3\text{O}_4

This structure features a piperidine ring, an imidazolidine moiety, and a furan-derived enoyl group, which contribute to its unique biological profile.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. For instance, it has demonstrated significant activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 20 to 40 µM for Gram-positive bacteria and 40 to 70 µM for Gram-negative bacteria .

Table 1: Antibacterial Activity of the Compound

Bacterial StrainMIC (µM)
Staphylococcus aureus20-40
Escherichia coli40-70
Proteus mirabilisNot specified

The antibacterial mechanism involves the inhibition of DNA synthesis through the generation of reactive nitrogen species upon reduction of the nitro group present in similar imidazole derivatives. This leads to DNA strand breaks and ultimately cell death .

Study 1: Synthesis and Evaluation

In a study conducted by researchers at VCU, the compound was synthesized and evaluated for its bioactivity. The results indicated that it effectively inhibited the Type III secretion system (T3SS) in pathogenic bacteria, which is crucial for their virulence. The compound was tested at concentrations of 10 µM and 25 µM, showing a concentration-dependent inhibition of T3SS-mediated activities .

Study 2: Comparative Analysis

Another investigation compared this compound with established antibiotics like ceftriaxone. The results showed that while ceftriaxone had lower MIC values (4 µM against S. aureus), the new compound still exhibited promising antibacterial effects, especially in multi-drug resistant strains .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-{1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione, and how can purity be optimized?

  • Methodology :

  • Step 1 : Use a multi-step approach starting with piperidine-4-carboxamide derivatives. Introduce the trifluoroethyl group via nucleophilic substitution under anhydrous conditions (e.g., KF/18-crown-6 in DMF) .
  • Step 2 : Couple the furan-2-ylprop-2-enoyl moiety via a Heck reaction to ensure stereochemical control of the (2E)-configuration .
  • Purity Optimization : Employ preparative HPLC with a C18 column (acetonitrile/water gradient) and validate purity via LC-MS (ESI+) and ¹⁹F NMR to detect fluorinated impurities .

Q. How can spectroscopic techniques (NMR, IR, X-ray) resolve structural ambiguities in this compound?

  • Methodology :

  • X-ray Crystallography : Co-crystallize the compound with a heavy atom (e.g., bromine derivative) to determine the absolute configuration of the imidazolidine-dione ring .
  • NMR : Use ¹H-¹³C HMBC to confirm the connectivity between the piperidine and imidazolidine-dione moieties. ¹⁹F NMR can verify the trifluoroethyl group’s integrity .
  • IR : Identify carbonyl stretching frequencies (1670–1750 cm⁻¹) to distinguish between ketone and amide groups .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, particularly targeting enzyme inhibition?

  • Methodology :

  • Kinase Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to screen against PI3K or MAPK pathways. Compare IC₅₀ values with structural analogs to identify SAR trends .
  • CYP450 Interaction : Perform cytochrome P450 inhibition assays (e.g., CYP3A4) using luminescent substrates to assess metabolic stability and drug-drug interaction risks .

Q. How can molecular docking studies predict binding modes of this compound to therapeutic targets like GPCRs or ion channels?

  • Methodology :

  • Target Selection : Prioritize targets with known structural data (e.g., β2-adrenergic receptor PDB: 2RH1).
  • Docking Workflow : Use AutoDock Vina with flexible side chains in the active site. Validate predictions with MD simulations (100 ns) to assess binding stability .
  • Data Interpretation : Correlate docking scores (ΔG) with experimental IC₅₀ values to refine computational models .

Q. How should researchers address contradictory data in solubility and bioavailability studies for this compound?

  • Methodology :

  • Solubility Enhancement : Test co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes. Use shake-flask method with HPLC quantification .
  • Bioavailability Discrepancies : Compare Caco-2 permeability assays with in vivo PK studies in rodent models. Adjust formulations (e.g., lipid-based carriers) if absorption is inconsistent .

Experimental Design & Data Analysis

Q. What statistical approaches are recommended for analyzing dose-response relationships in preclinical studies?

  • Methodology :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/ED₅₀.
  • Outlier Handling : Apply Grubbs’ test (α=0.05) to exclude anomalous data points. Use bootstrap resampling for confidence intervals .

Q. How can researchers validate the stability of this compound under physiological conditions (pH, temperature)?

  • Methodology :

  • Forced Degradation : Expose the compound to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24–72 hours. Monitor degradation via UPLC-PDA and identify byproducts with HRMS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.